tert-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate

Description

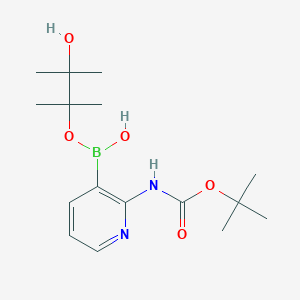

tert-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate (CAS: 1072944-99-0) is a pyridine-based boronate ester compound widely utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl systems in medicinal chemistry and materials science. Its structure comprises a pyridine ring substituted at the 3-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and at the 2-position with a tert-butoxycarbonyl (Boc) carbamate protecting group. The Boc group enhances solubility in organic solvents and stabilizes the amine functionality during synthetic transformations .

The compound is synthesized via a two-step protocol:

Borylation: Introduction of the pinacol boronate ester at the pyridine’s 3-position using palladium catalysis (e.g., Pd(dppf)Cl₂).

Boc Protection: Reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (Et₃N) as a base, yielding the final product in 44% isolated yield . Key spectroscopic data include ¹H NMR (CDCl₃, δ 9.55 ppm for NH, 8.70 ppm for pyridine-H) and LC-MS (m/z 298 [M+Na]⁺) .

Properties

Molecular Formula |

C16H27BN2O5 |

|---|---|

Molecular Weight |

338.2 g/mol |

IUPAC Name |

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]borinic acid |

InChI |

InChI=1S/C16H27BN2O5/c1-14(2,3)23-13(20)19-12-11(9-8-10-18-12)17(22)24-16(6,7)15(4,5)21/h8-10,21-22H,1-7H3,(H,18,19,20) |

InChI Key |

UGHSVJXIYKOZSL-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(N=CC=C1)NC(=O)OC(C)(C)C)(O)OC(C)(C)C(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER typically involves the following steps:

Protection of the Amino Group: The amino group of 2-aminopyridine is protected using a tert-butoxycarbonyl (BOC) group. This is achieved by reacting 2-aminopyridine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Borylation: The protected 2-aminopyridine is then subjected to borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Coupling: BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This compound can undergo protodeboronation, where the boronic ester group is replaced by a hydrogen atom. This reaction is typically catalyzed by acids or bases.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

Protodeboronation: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products:

Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.

Protodeboronation: Formation of the corresponding hydrogen-substituted product.

Scientific Research Applications

Chemistry:

Organic Synthesis: BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER is widely used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making it useful in the development of bioconjugates and sensors.

Medicine:

Drug Development: This compound is used in the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.

Industry:

Material Science: BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER primarily involves its ability to participate in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. Additionally, the boronic ester group can form reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-Based Boronate Esters

Reactivity and Stability

- Electrophilic Substitution : The target compound’s unsubstituted pyridine ring allows regioselective functionalization at C4 or C5, unlike chloro- or methyl-substituted analogues, which exhibit reduced reactivity due to steric or electronic effects .

- Boc Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane), whereas benzyl carbamates require hydrogenolysis, offering divergent strategies for amine liberation .

- Boronate Stability : All analogues are moisture-sensitive but stabilized by pinacol’s electron-donating methyl groups. Chloro-substituted derivatives show reduced stability in polar aprotic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.